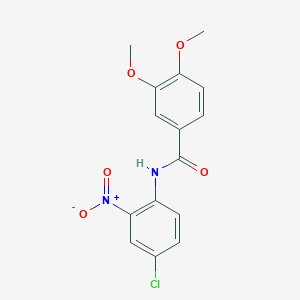
N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide, also known as CMEN, is a synthetic compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide has shown promising results in various scientific research applications. It has been studied for its potential anti-cancer properties, specifically in the treatment of breast cancer. N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in breast cancer cells by inhibiting the activity of a protein called Bcl-2. This protein is known to promote cell survival and is often overexpressed in cancer cells.
In addition to its anti-cancer properties, N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. It has been shown to bind to beta-amyloid plaques, which are a hallmark of Alzheimer's disease, and can be visualized using imaging techniques such as positron emission tomography (PET).
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to inhibit the activity of Bcl-2, which is a protein that plays a role in regulating cell survival. By inhibiting Bcl-2, N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide induces apoptosis in cancer cells. N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide has also been shown to inhibit the activity of enzymes involved in DNA replication, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In breast cancer cells, N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide induces apoptosis by activating the caspase cascade, which is a series of enzymes that are involved in programmed cell death. N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide has been shown to inhibit the activity of enzymes involved in DNA replication, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide has several advantages for lab experiments, including its synthetic accessibility and its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. However, there are also limitations to using N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide in lab experiments. For example, N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide may have limited solubility in certain solvents, which may affect its activity. In addition, the mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide. One potential direction is the development of N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide derivatives with improved activity and selectivity. Another direction is the investigation of the potential use of N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide as a diagnostic tool for Alzheimer's disease. Additionally, the study of the mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide may provide insights into its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide involves the reaction of 3-chloro-4-methylphenylamine with 4-ethoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-3-23-15-7-5-11(8-14(15)19(21)22)16(20)18-12-6-4-10(2)13(17)9-12/h4-9H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSCREQANDHGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5198044.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethoxy)benzyl]acetamide trifluoroacetate](/img/structure/B5198047.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B5198056.png)



![N-allyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5198077.png)


![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B5198115.png)
![1-(3,4-dichlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5198121.png)

![ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5198138.png)
![ethyl 4-(5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5198145.png)